

Unveiling the Crystal Architecture of 4-Methoxyquinoline-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyquinoline-2-carboxylic acid

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This technical guide provides an in-depth analysis of the crystal structure of **4-Methoxyquinoline-2-carboxylic acid**, a compound of interest in medicinal chemistry and materials science. Quinolines and their derivatives are known for their wide range of biological activities and presence in natural products.^[1] Understanding the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is crucial for structure-based drug design and the development of new materials with tailored properties.

This document summarizes the crystallographic data, details the experimental protocols for its determination, and visualizes the workflow from synthesis to structural analysis. The analysis reveals that the hydrated form of the title compound, $C_{11}H_9NO_3 \cdot 2H_2O$, crystallizes as a zwitterion, with the quinoline nitrogen atom being protonated.^[1]

Data Presentation

The crystallographic data for **4-Methoxyquinoline-2-carboxylic acid** dihydrate has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details^[1]

Parameter	Value
Empirical Formula	C ₁₁ H ₁₃ NO ₅
Formula Weight	239.23
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	7.3378 (4) Å
b	11.0104 (6) Å
c	13.5934 (8) Å
α	90°
β	98.787 (3)°
γ	90°
Volume	1084.15 (11) Å ³
Z	4
Calculated Density	1.465 Mg/m ³
Absorption Coefficient	0.115 mm ⁻¹
F(000)	504
Data Collection	
Diffractometer	Bruker APEXII DUO CCD area-detector
Reflections Collected	8743
Independent Reflections	3176 [R(int) = 0.058]
Refinement	

Refinement Method	Full-matrix least-squares on F^2
Data / Restraints / Parameters	3176 / 2 / 203
Goodness-of-fit on F^2	1.03
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.053$, $wR_2 = 0.129$
R indices (all data)	$R_1 = 0.089$, $wR_2 = 0.148$

Table 2: Hydrogen Bond Geometry (Å, °)[1]

D—H...A	d(D—H)	d(H...A)	d(D...A)	∠(DHA)
N1—H1A...O2	0.94	1.70	2.602 (3)	159
O1W—H1W...O3	0.86	1.96	2.805 (3)	167
O1W— H2W...O2W	0.86	1.97	2.812 (3)	166
O2W—H3W...O1	0.86	1.99	2.830 (3)	165
O2W— H4W...O1W	0.86	2.00	2.846 (3)	168

Molecular and Crystal Structure Insights

The asymmetric unit of the crystal consists of one 4-methoxyquinolinium-2-carboxylate molecule and two water molecules.[1] The quinoline ring system is essentially planar.[1] A key feature of the molecular structure is the formation of an intramolecular N—H...O hydrogen bond, creating an S(5) ring motif.[1]

In the crystal lattice, the zwitterionic molecules are linked by N—H...O and C—H...O hydrogen bonds, forming distinct ring motifs.[1] Furthermore, the water molecules play a crucial role in stabilizing the crystal structure by forming one-dimensional supramolecular chains along the c-axis through O—H...O hydrogen bonds.[1] These chains of water molecules and the organic molecules are interconnected via further O—H...O hydrogen bonds, resulting in the formation of ladder-like supramolecular ribbons.[1]

Experimental Protocols

The experimental procedure for obtaining and analyzing the crystal structure of **4-Methoxyquinoline-2-carboxylic acid** dihydrate is detailed below.

Crystallization

Single crystals suitable for X-ray diffraction were grown from a methanol solution. A solution of **4-methoxyquinoline-2-carboxylic acid** (50.8 mg) in methanol (20 ml) was gently warmed for five minutes using a magnetic stirrer with a heating element.^[1] The resulting clear solution was then allowed to cool down to room temperature slowly. After several days, crystals of the title compound formed from the mother liquor.^[1]

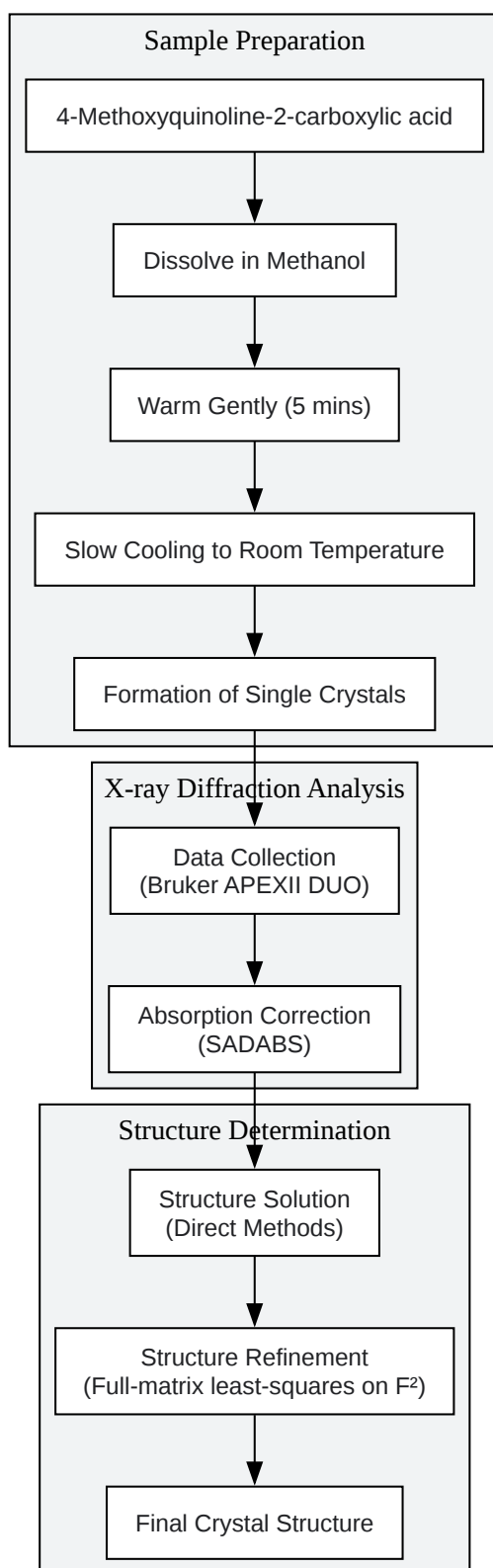
X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker APEXII DUO CCD area-detector diffractometer for data collection at a temperature of 100 K. The data were collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A multi-scan absorption correction was applied to the collected data using SADABS.^[1]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of **4-Methoxyquinoline-2-carboxylic acid**.



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Caption: Experimental workflow for the crystal structure determination.

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References

- 1. 4-Methoxyquinolinium-2-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
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